
Application of Radiolabeled Verinurad in URAT1
Binding Experiments: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Verinurad

Cat. No.: B611665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid

transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2] Elevated serum

uric acid levels can lead to gout, a painful inflammatory condition.[1][2] By inhibiting URAT1,

Verinurad promotes the excretion of uric acid, thereby lowering serum levels.[3] Understanding

the binding kinetics and affinity of Verinurad to URAT1 is crucial for the development of new

therapies for gout and hyperuricemia. Radiolabeled Verinurad, particularly [³H]-Verinurad,

serves as an invaluable tool for in vitro binding assays to characterize the interaction of

Verinurad and other compounds with the URAT1 transporter.[1][2][4]

These application notes provide a detailed protocol for performing a URAT1 binding assay

using radiolabeled Verinurad, aimed at determining the binding affinity of test compounds for

the human URAT1 transporter.

Key Concepts
URAT1 (SLC22A12): A member of the solute carrier family 22, URAT1 is a urate-anion

exchanger primarily located on the apical membrane of renal proximal tubule cells. It plays a

major role in the reabsorption of filtered urate from the urine back into the blood.[5]
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Radioligand Binding Assay: A technique used to quantify the interaction between a

radiolabeled ligand (in this case, [³H]-Verinurad) and its receptor or transporter (URAT1).

This method allows for the determination of binding affinity (Kd) and the concentration of

binding sites (Bmax).

Competitive Binding Assay: An assay format where an unlabeled test compound competes

with a radioligand for binding to the target. This allows for the determination of the test

compound's inhibitory constant (Ki), which reflects its binding affinity.

IC50 and Ki: The IC50 is the concentration of a competing ligand that displaces 50% of the

specific binding of the radioligand. The Ki is the inhibition constant, representing the affinity

of the competing ligand for the receptor, calculated from the IC50 value using the Cheng-

Prusoff equation.

Data Presentation
Table 1: Binding Affinity of Verinurad and Other URAT1
Inhibitors

Compound
IC50 (nM) in [³H]-Verinurad
Competition Assay

Notes

Verinurad 7.8[6]
High-affinity binding to human

URAT1.

Benzbromarone 60[6] A potent uricosuric agent.

Sulfinpyrazone 8,600 (8.6 µM)[6] Another uricosuric drug.

Probenecid 223,000 (223 µM)[6] A classical uricosuric agent.

Note: The IC50 values were determined in a competitive binding assay using membranes from

cells expressing human URAT1 and 10 nM [³H]-Verinurad.[2][4]

Table 2: Properties of [³H]-Verinurad
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Property Value Source

Isotope Tritium (³H) [1]

Specific Activity 21.3 Ci/mmol [1]

Supplier
Moravek Biochemicals (custom

synthesis)
[1]

Experimental Protocols
Protocol 1: Preparation of Membranes from hURAT1-
expressing Cells
This protocol describes the preparation of crude membrane fractions from HEK293 cells

transiently transfected with a human URAT1 expression vector.

Materials and Reagents:

HEK293T cells

Human URAT1 expression vector

Cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)

Homogenizer (Dounce or mechanical)

High-speed refrigerated centrifuge

Procedure:

Cell Culture and Transfection: Culture HEK293T cells in T175 flasks until they reach 80-90%

confluency. Transfect the cells with the human URAT1 expression vector using a suitable

transfection reagent. Incubate for 48 hours to allow for protein expression.
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Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Dislodge the cells by gentle scraping or using a cell dissociation buffer.

Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 5

minutes at 4°C. Discard the supernatant.

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30

minutes.

Homogenization: Lyse the cells by homogenization using a Dounce homogenizer (20-30

strokes) or a mechanical homogenizer.

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to

pellet nuclei and intact cells.

High-Speed Centrifugation: Carefully collect the supernatant and transfer it to an

ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the

membranes.

Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a

suitable binding assay buffer.

Protein Quantification: Determine the protein concentration of the membrane preparation

using a standard protein assay (e.g., BCA assay).

Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]-Verinurad Radioligand Binding Assay
(Competitive Inhibition)
This protocol details the procedure for a competitive binding assay to determine the IC50 of

test compounds for hURAT1.

Materials and Reagents:

hURAT1-expressing cell membranes (from Protocol 1)
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[³H]-Verinurad (specific activity ~21.3 Ci/mmol)[1]

Unlabeled Verinurad (for non-specific binding determination)

Test compounds

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)

96-well microplates

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

Filtration apparatus

Scintillation cocktail

Scintillation counter

Procedure:

Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

Total Binding: hURAT1 membranes, [³H]-Verinurad, and Binding Buffer.

Non-specific Binding: hURAT1 membranes, [³H]-Verinurad, and a high concentration of

unlabeled Verinurad (e.g., 10 µM).

Test Compound: hURAT1 membranes, [³H]-Verinurad, and varying concentrations of the

test compound.

Reagent Addition:

Add 50 µL of Binding Buffer (for total binding) or unlabeled Verinurad/test compound

solution to the appropriate wells.

Add 50 µL of [³H]-Verinurad solution (final concentration of ~10 nM is suggested based on

published assays).[2][4]
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Add 100 µL of the hURAT1 membrane suspension (typically 10-50 µg of protein per well,

to be optimized).

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through

the pre-soaked glass fiber filters using a filtration apparatus.

Washing: Wash the filters three times with 200 µL of ice-cold Binding Buffer to remove

unbound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail,

and allow to equilibrate. Measure the radioactivity in a scintillation counter.

Data Analysis
Calculate Specific Binding:

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

Generate Competition Curve:

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine IC50:

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition

curve and determine the IC50 value of the test compound.

Calculate Ki (Cheng-Prusoff Equation):

Ki = IC50 / (1 + ([L]/Kd))

Where:

[L] is the concentration of [³H]-Verinurad used in the assay.
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Kd is the dissociation constant of [³H]-Verinurad for hURAT1 (can be determined

from a separate saturation binding experiment).

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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